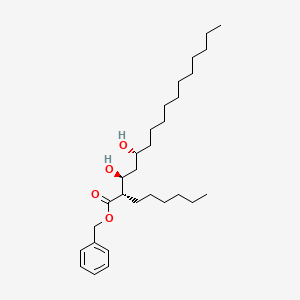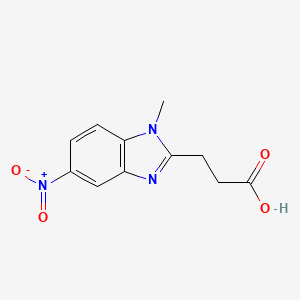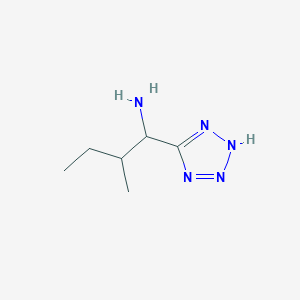
2-(1-Azidoethenyl)-1,4-bis(3-methylbut-2-en-1-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Azidoethenyl)-1,4-bis(3-methylbut-2-en-1-yl)piperazine is a complex organic compound that features both azido and piperazine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Azidoethenyl)-1,4-bis(3-methylbut-2-en-1-yl)piperazine typically involves multiple steps. One common approach is to start with the piperazine ring and introduce the azido group through a nucleophilic substitution reaction. The 3-methylbut-2-en-1-yl groups can be added via alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Azidoethenyl)-1,4-bis(3-methylbut-2-en-1-yl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido group would yield nitro derivatives, while reduction would yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Azidoethenyl)-1,4-bis(3-methylbut-2-en-1-yl)piperazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds.
Medicine: It could be explored for its potential therapeutic properties.
Industry: It may be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(1-Azidoethenyl)-1,4-bis(3-methylbut-2-en-1-yl)piperazine depends on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azido group can also participate in click chemistry reactions, which are useful for bioconjugation and other applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(3-methylbut-2-en-1-yl)piperazine: Lacks the azido group, which limits its reactivity compared to 2-(1-Azidoethenyl)-1,4-bis(3-methylbut-2-en-1-yl)piperazine.
2-(1-Azidoethenyl)piperazine: Lacks the 3-methylbut-2-en-1-yl groups, which may affect its solubility and other properties.
Eigenschaften
Molekularformel |
C16H27N5 |
|---|---|
Molekulargewicht |
289.42 g/mol |
IUPAC-Name |
2-(1-azidoethenyl)-1,4-bis(3-methylbut-2-enyl)piperazine |
InChI |
InChI=1S/C16H27N5/c1-13(2)6-8-20-10-11-21(9-7-14(3)4)16(12-20)15(5)18-19-17/h6-7,16H,5,8-12H2,1-4H3 |
InChI-Schlüssel |
YTGZVNKTNGAYOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCN1CCN(C(C1)C(=C)N=[N+]=[N-])CC=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol](/img/structure/B11825075.png)

![Methyl 6-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11825089.png)


![4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride](/img/structure/B11825108.png)
